Lipophilicity Differentiation: 2-Substituted Piperidine Exhibits Higher LogP Than 3-Substituted Analog
The 2-substituted piperidine derivative 1170364-71-2 demonstrates a calculated LogP of 2.715, which is 0.13 log units higher than the 3-substituted regioisomer (LogP = 2.586) . This difference in lipophilicity reflects the distinct spatial and electronic environment conferred by the 2-position substitution, which may translate to improved membrane permeability and potentially different pharmacokinetic behavior .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.715 |
| Comparator Or Baseline | 3-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride (CAS 1172742-77-6): LogP = 2.586 |
| Quantified Difference | ΔLogP = +0.129 |
| Conditions | Calculated LogP values as reported by supplier Fluorochem |
Why This Matters
Higher LogP may correlate with improved passive membrane permeability and distinct ADME properties, making 1170364-71-2 a strategically different tool for SAR campaigns compared to its 3-substituted analog.
